LM11A-31

Description

Definition and Classification as a Research Compound

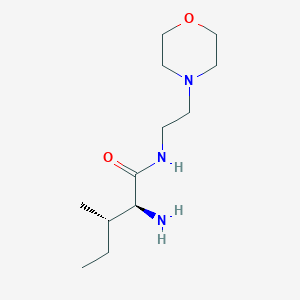

LM11A-31 is a small molecule, non-peptide research compound designed as a modulator of the p75 neurotrophin receptor (p75NTR). medchemexpress.comncats.io It is an orally bioavailable and brain-penetrant isoleucine derivative, chemically identified as 2-amino-3-methyl-pentanoic acid [2-morpholin-4-yl-ethyl]-amide. nih.govplos.orgthno.org As a research tool, this compound is classified as a p75NTR ligand that can selectively activate survival signaling pathways while inhibiting apoptotic (cell death) signals mediated by this receptor. alzdiscovery.orgalzdiscovery.org

Its mechanism of action involves modulating the p75NTR's response to neurotrophins. nih.gov Specifically, it can block the binding of pro-neurotrophins, such as pro-nerve growth factor (proNGF), to p75NTR, thereby preventing the activation of degenerative signaling cascades. medchemexpress.comoup.comnih.gov However, its function is considered more complex than simple antagonism; it is described as a biased agonist or modulator that shifts p75NTR activity towards pro-survival pathways, even in the absence of degenerative ligands. alzdiscovery.orgbiorxiv.org This selective modulation makes it a valuable compound for investigating the complex roles of p75NTR in the nervous system. alzdiscovery.org

Historical Context of its Discovery and Initial Characterization

The development of this compound arose from efforts to create small molecules that could mimic the beneficial effects of neurotrophins without their therapeutic limitations. Researchers designed this compound based on the structural features of the loop 1 domain of Nerve Growth Factor (NGF), a region known to interact with the p75NTR. nih.gov The compound was developed to be a water-soluble amino acid derivative capable of crossing the blood-brain barrier. alzdiscovery.orgnih.gov

Initial characterization studies, notably by Massa et al. in 2006, established this compound as a small, non-peptide ligand for p75NTR. tocris.com These seminal studies demonstrated that the compound could induce survival signaling and, crucially, inhibit the cell death induced by proNGF. tocris.com A key finding from this early research was the compound's selectivity; it interacts with p75NTR but does not bind to the Tropomyosin receptor kinase A (TrkA), the other primary receptor for NGF. alzdiscovery.orgalzdiscovery.orgnih.gov This specificity allows for the targeted study of p75NTR-mediated pathways. A modified version, this compound-BHS, was later advanced to clinical trials by the company PharmatrophiX. alzdiscovery.org

Significance in Neurotrophin Receptor Biology

The significance of this compound lies in its ability to probe the dualistic nature of the p75 neurotrophin receptor. The p75NTR is a member of the tumor necrosis factor receptor family and plays a complex role in the life and death of neurons. alzdiscovery.orgalzdiscovery.org Depending on the ligand it binds to and the presence of co-receptors like Trk receptors or sortilin, p75NTR can either promote neuronal survival and growth or trigger apoptosis. alzdiscovery.orgmdpi.com

In many neurodegenerative conditions, such as Alzheimer's disease, there is an observed increase in p75NTR expression and a shift in the balance of neurotrophins towards their precursor forms (pro-neurotrophins). alzdiscovery.org These pro-neurotrophins preferentially bind to p75NTR, activating signaling pathways that lead to neuronal atrophy and cell death. alzdiscovery.orgalzdiscovery.org

This compound provides a unique tool to counteract this degenerative signaling. By modulating p75NTR, it allows researchers to:

Inhibit pro-death signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway. alzdiscovery.orgoup.com

Promote pro-survival signaling through pathways like PI3K/AKT and NFκB. alzdiscovery.orgoup.com

Investigate the consequences of selectively blocking pro-neurotrophin actions in various disease models. biorxiv.orgbiorxiv.org

Study the reversal of pathological features, such as cholinergic neurite dystrophy in Alzheimer's disease models. medchemexpress.comnih.gov

The compound has been instrumental in demonstrating that modulating p75NTR can prevent neuronal death and preserve function in a wide range of preclinical models, including those for Alzheimer's disease, spinal cord injury, Huntington's disease, and peripheral neuropathy. alzdiscovery.orgnih.govtocris.comalzdiscovery.org This highlights p75NTR as a critical therapeutic target and establishes this compound as a key pharmacological modulator for studying its biology.

Research Findings in Preclinical Models

The following tables summarize key findings from preclinical studies investigating the effects of this compound in various disease models.

Table 1: Effects of this compound in Alzheimer's Disease Mouse Models

| Model | Key Finding | Pathological Marker(s) Addressed | Reference |

| APPL/S Mice | Prevented cognitive deficits and reduced neuritic dystrophy in the basal forebrain, hippocampus, and cortex. | Neuritic dystrophy, Tau phosphorylation, Caspase 3/7 activity | alzdiscovery.orgalzdiscovery.org |

| APPL/S and Tg2576 Mice | Prevented and/or reversed atrophy of basal forebrain cholinergic neurites and cortical dystrophic neurites. | Cholinergic neurite degeneration | alzdiscovery.orgnih.gov |

| APPL/S Mice | Attenuated microglial activation. | TSPO and Iba1 (markers of microglial activation) | thno.org |

| APPL/S Mice | Slowed the rate of gray matter loss in specific cortical regions. | Gray matter volume (structural MRI) | alzdiscovery.org |

Table 2: Effects of this compound in Other Neurological and Systemic Models

| Model | Key Finding | Pathological Marker(s) Addressed | Reference |

| Spinal Cord Injury (Mouse) | Promoted functional recovery, increased survival of oligodendrocytes, and increased myelinated axons. | Oligodendrocyte survival, Axon myelination | alzdiscovery.orgalzdiscovery.org |

| Cavernous Nerve Injury (Mouse) | Improved erectile function by increasing endothelial cell and pericyte content and reducing cell death. | c-Jun N-terminal kinase (JNK) signaling, PI3K/AKT/eNOS pathway | oup.com |

| Diabetes (Mouse) | Prevented diabetes-induced retinal vascular permeability. | RhoA kinase activity, Inflammation (TNF-α, IL-1β) | nih.gov |

| Parkinson's Disease (Cell Culture) | Protected dopaminergic cells from neurodegeneration associated with oxidative stress. | p75NTR cleavage, Neuronal death | biorxiv.orgbiorxiv.org |

| Huntington's Disease (Mouse) | Improved motor and cognitive abilities and reduced mHtt aggregates. | mHtt aggregates, Dendritic spine loss, Neuroinflammation | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15/h10-11H,3-9,13H2,1-2H3,(H,14,16)/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMUTYLWSRFTPX-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCCN1CCOCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCCN1CCOCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595097 | |

| Record name | N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243259-19-9, 102562-74-3 | |

| Record name | N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LM-11A-31 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9GUF3B7Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action

Interaction with the p75 Neurotrophin Receptor (p75NTR)

LM11A-31 dihydrochloride's primary mechanism of action involves its direct interaction with the p75NTR, a multifaceted receptor capable of mediating both cell survival and cell death. alzdiscovery.orgalzdiscovery.org This compound has been engineered to selectively engage the receptor and favorably shift the balance towards pro-survival outcomes.

This compound dihydrochloride (B599025) exhibits specific binding to the p75NTR. jneurosci.org This interaction is crucial for its function, as it allows the compound to selectively activate intracellular signaling pathways that promote neuronal survival while simultaneously inhibiting those that lead to apoptosis, or programmed cell death. alzdiscovery.orgalzdiscovery.org The design of this compound is based on the structural and chemical properties of a specific loop of nerve growth factor (NGF) known to interact with p75NTR. biorxiv.orgplos.org By mimicking this interaction, this compound can effectively modulate the receptor's activity. biorxiv.org In various preclinical models, this compound has demonstrated the ability to up-regulate trophic signaling and down-regulate degenerative signaling associated with p75NTR. oup.com

A key feature of this compound dihydrochloride's specificity is its lack of interaction with the tropomyosin receptor kinase A (TrkA). alzdiscovery.orgjneurosci.orgalzdiscovery.org Neurotrophins like NGF can bind to both p75NTR and TrkA, leading to a complex array of cellular responses. However, studies have confirmed that this compound does not bind to or activate TrkA receptors. jneurosci.org This selectivity is significant because while TrkA activation is generally associated with robust survival and growth signals, the modulation of p75NTR signaling by this compound offers a distinct therapeutic advantage by specifically targeting the pro-degenerative pathways that can be activated through p75NTR, even in the presence of mature neurotrophins. alzdiscovery.org Research has shown that even in cell systems lacking Trk receptors, this compound can promote p75NTR-dependent survival signals. oup.com

Pro-neurotrophins, such as proNGF, are precursors to mature neurotrophins and are potent inducers of apoptosis when they bind to p75NTR. alzdiscovery.orgalzdiscovery.org An elevated ratio of pro-neurotrophins to mature neurotrophins is a hallmark of several neurodegenerative diseases. alzdiscovery.org this compound dihydrochloride effectively counteracts this pathological process by competing with proNGF for binding to p75NTR. plos.orgnih.gov By blocking the binding of proNGF, this compound inhibits the subsequent activation of apoptotic signaling cascades. alzdiscovery.orgbiorxiv.org For instance, in models of spinal cord injury, this compound has been shown to inhibit proNGF binding to p75NTR, thereby preventing JNK3-mediated apoptotic signaling. alzdiscovery.orgalzdiscovery.org This antagonistic action against proNGF-induced cell death has been observed in various cell types, including oligodendrocytes, where proNGF would typically promote cell death. jneurosci.orgbiorxiv.org

| Cellular Model | Effect of proNGF | Effect of this compound Dihydrochloride |

| Cultured Oligodendrocytes | Induces cell death | Inhibits proNGF-induced cell death jneurosci.orgbiorxiv.org |

| Spinal Cord Injury Model | Activates JNK3-mediated apoptosis | Inhibits proNGF binding and prevents apoptosis alzdiscovery.orgalzdiscovery.org |

| Human Retinal Endothelial Cells | Increases cell permeability | Prevents proNGF-mediated permeability nih.gov |

The signaling activity of p75NTR can be regulated by its proteolytic cleavage. biorxiv.orgnih.govresearchgate.net This process releases intracellular and extracellular fragments of the receptor that can have distinct biological effects. oup.com this compound dihydrochloride has been shown to modulate these cleavage pathways. In some experimental models, this compound treatment leads to an increase in the levels of the C-terminal and intracellular domain fragments of p75NTR, which is indicative of in vivo target engagement. oup.com Conversely, in a cell culture model of Parkinson's disease, this compound was found to inhibit the cleavage of p75NTR that was induced by oxidative stress, thereby protecting dopaminergic cells from degeneration. biorxiv.orgnih.govresearchgate.net This suggests that the modulatory effect of this compound on p75NTR cleavage may be context-dependent, but ultimately contributes to its neuroprotective effects.

Intracellular Signaling Pathways Modulated by this compound Dihydrochloride

The binding of this compound dihydrochloride to p75NTR initiates a cascade of intracellular signaling events that are predominantly pro-survival in nature.

Research has consistently demonstrated that this compound dihydrochloride activates key cell survival pathways, including the PI3K/AKT and NFκB pathways. alzdiscovery.orgalzdiscovery.org The activation of these pathways is dependent on the presence of p75NTR. semanticscholar.org In vitro studies have shown that this compound can counteract the Aβ-induced decrease in AKT activation. plos.org The activation of the PI3K/AKT pathway by this compound is believed to contribute to its effects on dendritic length and complexity. plos.org Furthermore, the sustained activation of phospho-Akt has been linked to the restorative effects of this compound in models of neuronal damage. alzdiscovery.orgalzdiscovery.org In addition to the PI3K/AKT pathway, this compound has also been shown to activate NFκB, another critical transcription factor involved in promoting cell survival and regulating inflammatory responses. alzdiscovery.orgalzdiscovery.org

| Signaling Pathway | Effect of this compound Dihydrochloride | Supporting Evidence |

| PI3K/AKT | Activation | Counteracts Aβ-induced decrease in AKT activation; contributes to dendritic health plos.orgplos.org |

| NFκB | Activation | Promotes cell survival alzdiscovery.orgalzdiscovery.org |

Inhibition of Apoptotic Signaling

This compound dihydrochloride is a non-peptide ligand for the p75 neurotrophin receptor (p75NTR) that plays a crucial role in modulating neuronal survival and death. alzdiscovery.orgtocris.com One of its primary mechanisms of action is the inhibition of apoptotic signaling pathways. The p75NTR can mediate either cell survival or programmed cell death (apoptosis), depending on the ligand it binds and the presence of other co-receptors. alzdiscovery.orgalzdiscovery.org Pro-neurotrophins, for instance, can induce neuronal death by binding to p75NTR. alzdiscovery.orgcore.ac.uk

This compound selectively activates survival signals downstream of p75NTR while simultaneously inhibiting pro-apoptotic pathways. alzdiscovery.orgresearchgate.net It effectively blocks p75-mediated cell death. tocris.comrndsystems.commedchemexpress.commedchemexpress.com Specifically, it has been shown to inhibit proNGF-induced cell death with an IC50 of 1-10 nM and Aβ-induced cell death with an EC50 of 20 nM. tocris.comrndsystems.com In a mouse model of spinal contusion injury, this compound was found to inhibit proNGF binding to p75NTR, thereby preventing JNK3-mediated apoptotic signaling. alzdiscovery.orgalzdiscovery.org Furthermore, in a cell culture model of Parkinson's disease, this compound demonstrated a neuroprotective role by reducing oxidative stress-induced cleavage of p75NTR, which is linked to pro-death signaling. biorxiv.org

Table 1: Inhibitory Concentrations of this compound on Apoptotic Events

| Apoptotic Inducer | Metric | Concentration | Reference |

|---|---|---|---|

| proNGF | IC50 | 1-10 nM | rndsystems.com, tocris.com |

| Aβ | EC50 | 20 nM | rndsystems.com, tocris.com |

Influence on RhoA Kinase Pathway

The Ras homolog gene family, member A (RhoA) kinase pathway is a critical regulator of neuronal and synaptic morphology, including neurite growth and dendritic spine dynamics. alzdiscovery.orgnih.gov this compound has been shown to influence this pathway, which is implicated in pathological conditions. For example, in diabetes, an upregulation of the p75NTR/RhoA pathway is associated with the breakdown of the blood-retinal barrier. nih.gov

Studies have demonstrated that this compound can inhibit the RhoA kinase pathway. alzdiscovery.orgnih.gov In a mouse model of diabetes-induced retinal vascular permeability, administration of this compound mitigated the upregulation of the p75NTR–RhoA kinase pathway. alzdiscovery.org This modulation of the RhoA pathway by this compound is believed to contribute to its protective effects on neuronal structures. alzdiscovery.org In vitro studies also suggest that this compound has effects in preventing spine loss that are both upstream and downstream of RhoA activation. researchgate.net

Regulation of Cofilin Phosphorylation

Cofilin is an actin-binding protein essential for regulating actin dynamics, which are fundamental to neuronal and synaptic morphology. alzdiscovery.orgalzdiscovery.org The activity of cofilin is regulated by its phosphorylation state. alzdiscovery.org Research indicates that this compound plays a role in regulating cofilin phosphorylation.

In hippocampal neuronal cultures exposed to amyloid-beta (Aβ) oligomers, which induce spine loss, there is a corresponding decrease in the phosphorylation of cofilin at Serine 3. alzdiscovery.orgalzdiscovery.org Treatment with this compound was found to inhibit this reduction. alzdiscovery.orgalzdiscovery.org Similarly, in a mouse model of Alzheimer's disease (APPL/S mice), where cofilin phosphorylation is reduced, treatment with this compound restored the levels of phosphorylated cofilin. alzdiscovery.org In a tauopathy mouse model (tau-P301S), chronic administration of this compound normalized cofilin phosphorylation at Ser-3, which was associated with reduced dendritic spine degeneration and improved hippocampal-dependent behaviors. mdpi.com These findings suggest that this compound's ability to modulate cofilin phosphorylation is a key aspect of its neuroprotective effects. alzdiscovery.orgresearchgate.netresearchgate.net

Table 2: Effect of this compound on Cofilin Phosphorylation in Disease Models

| Model | Condition | Effect of this compound | Reference |

|---|---|---|---|

| Hippocampal Neurons | Aβ oligomer exposure | Inhibited reduction of p-cofilin (Ser3) | alzdiscovery.org, alzdiscovery.org |

| APPL/S Mice | Alzheimer's-like pathology | Restored levels of p-cofilin | alzdiscovery.org |

| tau-P301S Mice | Tauopathy | Normalized p-cofilin (Ser3) | mdpi.com |

Impact on cdk5 Activation

Cyclin-dependent kinase 5 (cdk5) is a proline-directed serine/threonine kinase that, when hyperactivated, contributes to neurodegenerative processes. nih.gov Its activation is often mediated by the cleavage of its regulatory subunit p35 to p25 by calpain. researchgate.netnih.gov this compound has been shown to impact the activation of cdk5.

In in vitro studies using hippocampal neurons, Aβ treatment led to increased cleavage of p35 to p25, indicating cdk5 activation. nih.gov Co-treatment with this compound prevented this increase, demonstrating its ability to inhibit Aβ-induced cdk5 activation. nih.govnih.gov This effect is consistent with the compound's ability to inhibit the upstream activator, calpain. researchgate.net In a tauopathy mouse model, treatment with this compound also prevented the increased ratio of p25 to p35, further confirming its role in inhibiting cdk5 activation. researchgate.net

Modulation of GSK3β and c-Jun Activation

Glycogen synthase kinase 3 beta (GSK3β) and the transcription factor c-Jun are key players in signaling pathways that can lead to neuronal degeneration. nih.gov this compound has demonstrated the ability to modulate the activation of both of these proteins.

In studies with hippocampal neuronal cultures, exposure to Aβ resulted in the activation of GSK3β and c-Jun. nih.gov Co-treatment with this compound significantly inhibited this Aβ-induced activation. nih.govnih.gov The activation of c-Jun is often assessed by quantifying the levels of its phosphorylated form, and this compound was shown to prevent the Aβ-induced increase in phospho-c-Jun positive nuclei. nih.gov This modulation of GSK3β and c-Jun activation by this compound points to its potential to interfere with key neurodegenerative signaling cascades. nih.gov

Effects on Neuronal and Glial Cell Biology

Promotion of Hippocampal Neuronal Survival and Proliferation

The hippocampus is a brain region critical for learning and memory, and its neurons are particularly vulnerable in neurodegenerative diseases. This compound has shown significant effects in promoting the survival and proliferation of hippocampal neurons. tocris.comrndsystems.com

In hippocampal neuronal cultures, this compound promotes the survival of neurons and inhibits cell death induced by neurotoxic insults like Aβ. tocris.comrndsystems.com It has also been found to increase the proliferation and survival of hippocampal neural progenitors. tocris.comrndsystems.com In animal models, this compound has demonstrated the ability to protect against neuronal loss and promote structural integrity. For instance, in a mouse model of HIV, treatment with this compound slowed the loss of parvalbumin-positive neurons in the hippocampus. alzdiscovery.org Furthermore, in a tauopathy mouse model, this compound treatment led to the reversal of dendritic spine loss and restored dendritic complexity in pyramidal neurons. researchgate.net

Table 3: Summary of this compound Effects on Hippocampal Neurons

| Effect | Model System | Reference |

|---|---|---|

| Increased survival and proliferation | Hippocampal neural progenitors | rndsystems.com, tocris.com |

| Inhibited Aβ-induced cell death | Hippocampal neuronal cultures | rndsystems.com, tocris.com |

| Slowed loss of parvalbumin-positive neurons | HIV mouse model | alzdiscovery.org |

| Reversed dendritic spine loss | Tauopathy mouse model | researchgate.net |

| Restored dendritic complexity | Tauopathy mouse model | researchgate.net |

Protection of Oligodendrocytes and Myelin Sheath Integrity

The compound this compound dihydrochloride has demonstrated significant neuroprotective effects by promoting the survival of oligodendrocytes and preserving the integrity of myelin sheaths, particularly in the context of central nervous system (CNS) injury. Oligodendrocytes are the myelin-producing cells of the CNS, and their demise leads to demyelination, axonal degeneration, and functional deficits. Research indicates that this compound's mechanism of action involves the modulation of the p75 neurotrophin receptor (p75NTR), which plays a critical role in mediating cell death signals in these cells.

A key factor in oligodendrocyte death following injury is the action of pro-nerve growth factor (proNGF). alzdiscovery.orgnih.gov ProNGF, by binding to p75NTR, can trigger an apoptotic cascade, leading to the death of mature oligodendrocytes. caymanchem.comtocris.com this compound has been shown to inhibit the binding of proNGF to p75NTR, thereby blocking this death signal. nih.gov This intervention helps to prevent the loss of oligodendrocytes and consequently spares the myelin sheaths that are crucial for neuronal communication. nih.govnewdrugapprovals.orgnih.gov

In a mouse model of spinal cord contusion injury, oral administration of this compound, beginning four hours after the injury, led to significant functional recovery. nih.govnih.gov This recovery was strongly correlated with a substantial increase in the number of surviving oligodendrocytes and myelinated axons at the injury site. nih.govnih.govvoanews.com Specifically, treatment with this compound resulted in a dose-dependent sparing of myelin. nih.gov At the highest tested dose, the number of myelinated axons was increased twofold, and the number of surviving oligodendrocytes increased by over 50%. alzdiscovery.org This preservation of cellular and structural integrity is a key contributor to the observed improvements in motor function. nih.govcaymanchem.com The compound was found to curtail the JNK3-mediated apoptotic cascade, a downstream effect of proNGF-p75NTR signaling. nih.govnih.gov

Table 1: Effect of this compound on Oligodendrocyte Survival and Myelination After Spinal Cord Injury in Mice

| Parameter | Treatment Group | Outcome | Percentage Increase | Reference |

| Oligodendrocyte Survival | 100 mg/kg this compound | Increased number of CC1+ oligodendrocytes | >50% | alzdiscovery.org |

| Myelinated Axons | 100 mg/kg this compound | Increased number of myelinated axons | 100% (twofold) | alzdiscovery.org |

Attenuation of Microglial Activation

Neuroinflammation, characterized by the activation of microglia, is a key pathological feature in a variety of neurodegenerative diseases and CNS injuries. Activated microglia can release pro-inflammatory cytokines and other neurotoxic substances, contributing to neuronal damage. This compound dihydrochloride has been shown to effectively attenuate this microglial activation in several preclinical models.

In mouse models of Alzheimer's disease, treatment with this compound has been observed to significantly reduce microglial activation in the cortex and hippocampus. alzdiscovery.orgnih.gov This effect has been quantified in vivo using positron emission tomography (PET) imaging with radiotracers that target the translocator protein 18 kDa (TSPO), a marker of activated microglia. nih.govthno.orgnih.gov Studies using the TSPO-PET radiotracer [18F]GE-180 revealed significantly lower signal in the brains of this compound-treated Alzheimer's model mice compared to vehicle-treated controls, which corresponded with decreased levels of Iba1, another marker for microglia. nih.govthno.orgnih.gov

The mechanism by which this compound reduces microglial activation appears to be linked to its primary function as a p75NTR modulator. By inhibiting detrimental p75NTR signaling, this compound can suppress the downstream inflammatory pathways. This includes a reduction in the production and release of several pro-inflammatory cytokines. For instance, in a rat model of bacterial meningitis, pretreatment with this compound decreased the expression of pro-inflammatory cytokines and mediators such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6). alzdiscovery.orgalzdiscovery.org Similar reductions in pro-inflammatory cytokines have been noted in models of stroke and HIV-associated neurocognitive disorders following this compound administration. alzdiscovery.orgresearchgate.netbohrium.com

Table 2: Effect of this compound on Microglial Activation and Inflammatory Markers

| Disease Model | Key Findings | Method of Measurement | Reference |

| Alzheimer's Disease (Mouse) | Significantly lowered microglial activation. | TSPO-PET with [18F]GE-180, Iba1 immunostaining. | alzdiscovery.orgnih.govthno.org |

| Alzheimer's Disease (Mouse) | Attenuated reactive astrocytes and microglia. | Histology. | alzdiscovery.org |

| Stroke (Mouse) | Reduced reactive microglia and IL-1β production. | Brain sample analysis. | alzdiscovery.org |

| Bacterial Meningitis (Rat) | Decreased expression of IL-1β, TNF-α, IL-6. | Analysis of cortex and hippocampus tissue. | alzdiscovery.orgalzdiscovery.org |

| Sepsis-induced Cognitive Impairment (Mouse) | Restored elevated IL-1β levels and microglial activity to control levels. | Hippocampal tissue analysis (IBA1+ cells). | alzdiscovery.org |

| HIV-1 Infection (in vitro Macrophages) | Suppressed pro-inflammatory cytokines including IL-1β, IL-8, IL-18, and TNF-α. | Analysis of macrophage culture. | bohrium.com |

Preclinical Research Findings in Disease Models

Alzheimer's Disease Models

Prevention and Reversal of Cholinergic Neurite Dystrophy

Degeneration of basal forebrain cholinergic neurons is a significant contributor to the cognitive decline observed in Alzheimer's disease and is linked to abnormal signaling through the p75NTR. nih.gov Studies have shown that LM11A-31 can prevent and even reverse the atrophy of cholinergic neurites.

In early stages of disease pathology in an Alzheimer's disease (AD) mouse model, this compound was found to prevent the degeneration of these critical neuronal projections. plos.org Further investigations sought to determine if the compound could have a similar effect in mid- to late-stage disease models. nih.govplos.org

Oral administration of this compound to two different AD mouse models, Thy-1 hAPPLond/Swe (APPL/S) and Tg2576, during periods of significant pathology, yielded positive results. nih.govplos.org In mid-stage male APPL/S mice, a three-month treatment prevented and/or reversed the atrophy of basal forebrain cholinergic neurites. plos.org Even in late-stage male APPL/S mice (12-13 months old), a one-month treatment was sufficient to reverse the degeneration of these neurites. nih.gov Similar beneficial effects on cholinergic neurite dystrophy were observed in female Tg2576 mice. nih.govplos.org

These findings suggest that targeting p75NTR with this compound could be a viable strategy for reducing and potentially reversing the degeneration of cholinergic neurons that has progressed beyond the initial stages of Alzheimer's disease. nih.gov

Interactive Data Table: Effects of this compound on Cholinergic Neurite Dystrophy in AD Mouse Models

| Mouse Model | Disease Stage | Treatment Duration | Outcome on Cholinergic Neurites | Reference |

| APPL/S | Early | Not Specified | Prevention of degeneration | plos.org |

| APPL/S | Mid-stage (6-8 months) | 3 months | Prevention and/or reversal of atrophy | plos.org |

| APPL/S | Late-stage (12-13 months) | 1 month | Reversal of degeneration | nih.gov |

| Tg2576 | Mid- to late-stage (14 months) | 3 months | Prevention and/or reversal of decreases in neurite length, surface area, and branching | plos.org |

Reduction of Amyloid-Induced Synapse Loss and Cognitive Deficits

Preclinical studies have indicated that modulating the p75NTR with this compound can mitigate synapse loss induced by both amyloid-beta and pathological tau. news-medical.net In mouse models of Alzheimer's, treatment with this compound has been shown to reduce cognitive deficits. For instance, in APPL/S mice, a three-month oral administration of the compound prevented impairments in novel object recognition and Y-maze performance without altering amyloid levels. alzdiscovery.org Furthermore, in the same mouse model, this compound treatment rescued a significant loss of dendritic spine density, restoring it to levels comparable to that of wild-type mice. alzdiscovery.org The compound also demonstrated a protective effect against amyloid-beta-associated degeneration of neurites and spines in cultured neurons. alzdiscovery.org

Inhibition of Tau Molecular Pathologies and Sequelae

This compound has demonstrated the ability to inhibit a wide range of molecular pathologies related to the tau protein in P301S tauopathy mice. researchgate.net In studies using AβPPL/S mice, which exhibit increased levels of phosphorylated tau (p-tau), this compound treatment led to a significant reduction in p-tau immunoreactivity. nih.gov Specifically, the compound decreased the total area of dystrophic neurite clusters labeled for p-tau. nih.gov

Furthermore, this compound was found to reduce the presence of misfolded tau, as identified by MC-1 immunostaining, within dystrophic neurite clusters in the cortex of these mice. nih.gov In cultured hippocampal neurons, this compound inhibited the Aβ-induced phosphorylation of tau. nih.gov Research in P301S tauopathy mice also showed that this compound reduced AT8 tau pathology, tau phosphorylation, and tauK280 acetylation. researchgate.net These findings suggest that this compound can interfere with key pathological changes in the tau protein that are characteristic of Alzheimer's disease. nih.gov

Mitigation of Cortical Dystrophic Neurites

In addition to its effects on cholinergic neurites in the basal forebrain, this compound has been shown to ameliorate cortical dystrophic neurites in Alzheimer's disease mouse models. In mid-stage male APPL/S mice, a three-month treatment with this compound prevented and/or reversed the development of these abnormal neurites in the cortex. caymanchem.com Even in late-stage APPL/S mice, a one-month treatment was effective in ameliorating cortical dystrophic neurites. nih.gov Similar positive outcomes were observed in female Tg2576 mice. caymanchem.com These findings indicate that this compound can address pathological changes in neuronal structures in the cortex, a brain region heavily affected by Alzheimer's disease.

Effects on Cerebrospinal Fluid (CSF) Biomarkers

A phase 2a clinical trial involving patients with mild to moderate Alzheimer's disease revealed that treatment with this compound led to significant changes in several cerebrospinal fluid (CSF) biomarkers. alzdiscovery.org The study reported that a six-month treatment resulted in a significant decrease in CSF levels of Aβ40, Aβ42, YKL-40, SNAP25, and neurogranin (B1177982). alzdiscovery.org Specifically, the treatment slowed the increases in the presynaptic marker SNAP25 and the postsynaptic marker neurogranin compared to placebo. alzdiscovery.org These findings from human studies are consistent with the neuroprotective effects observed in preclinical models and suggest that this compound can influence key pathological markers of Alzheimer's disease.

Huntington's Disease Models

This compound has been investigated in preclinical models of Huntington's disease (HD), a fatal neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms. Research has focused on the compound's ability to address key pathological hallmarks of the disease.

A primary characteristic of Huntington's disease is the accumulation of the mutant huntingtin (mHtt) protein, which forms toxic aggregates within neurons. Studies in animal models of HD have demonstrated that this compound can reduce the formation of these aggregates. rndsystems.comtocris.comfishersci.combio-techne.com In the R6/2 mouse model of HD, treatment with this compound has been shown to decrease the formation of intranuclear mHtt aggregates. nih.govcaymanchem.com This reduction in protein aggregation is a significant finding, as these aggregates are closely linked to neuronal dysfunction and death.

The striatum is a brain region particularly vulnerable to degeneration in Huntington's disease. This includes the loss of cholinergic neurons, which are crucial for motor control and cognitive function. In the R6/2 mouse model, this compound has been observed to mitigate the degeneration of striatal cholinergic neurons. caymanchem.com Further evidence shows that this compound treatment alleviated volume reductions in multiple brain areas, including the striatum, in R6/2 mice. nih.govalzdiscovery.orgalzdiscovery.org

Table 1: Summary of this compound Effects in Huntington's Disease Models

| Model | Finding | Reference |

|---|---|---|

| R6/2 Mouse Model | Reduction of intranuclear mutant Huntingtin (Htt) aggregates. | nih.govcaymanchem.com |

| R6/2 Mouse Model | Mitigation of striatal cholinergic degeneration and alleviation of striatal volume reduction. | nih.govcaymanchem.comalzdiscovery.org |

| General HD Models | Reduces formation of mutant huntingtin aggregates and neuronal degeneration. | rndsystems.comtocris.com |

Spinal Cord Injury Models

The potential of this compound to promote recovery following spinal cord injury (SCI) has been explored in various preclinical studies. This research highlights the compound's effects on cell survival and functional outcomes.

Oligodendrocytes are the cells responsible for producing myelin, the protective sheath around nerve fibers that is essential for proper nerve signal transmission. These cells are highly vulnerable to damage after a spinal cord injury. Research in mouse models of spinal contusion injury has shown that this compound promotes the survival of oligodendrocytes. caymanchem.comnih.govnih.govbiorxiv.org This effect is significant, with studies reporting a greater than 50% increase in the number of surviving oligodendrocytes and a corresponding increase in the number of myelinated axons. alzdiscovery.orgnih.govnih.govalzdiscovery.org By preserving these cells, this compound helps to spare the myelin sheath, a critical factor for neural repair. nih.govnih.govresearchgate.netchemicalbook.com

The cellular benefits of this compound translate into measurable improvements in functional recovery in animal models of SCI. rndsystems.comtocris.comfishersci.combio-techne.com In a mouse model of spinal contusion, treatment with the compound led to enhanced motor function and coordination. caymanchem.comnih.govnih.gov These improvements were observed in both weight-bearing open-field tests and non-weight-bearing swimming tests. alzdiscovery.orgnih.govnih.govalzdiscovery.org Furthermore, this compound has been shown to ameliorate detrusor sphincter dyssynergia (a bladder control issue) in SCI mice, demonstrating an improvement in autonomic functional recovery. alzdiscovery.orgnih.gov

Table 2: Summary of this compound Effects in Spinal Cord Injury Models

| Model | Finding | Reference |

|---|---|---|

| Mouse Spinal Contusion Injury | Promoted oligodendrocyte survival, with a >50% increase reported. | caymanchem.comalzdiscovery.orgnih.govnih.govalzdiscovery.org |

| Mouse Spinal Contusion Injury | Increased the number of myelinated axons, promoting myelin sparing. | alzdiscovery.orgnih.govnih.govalzdiscovery.org |

| Mouse Spinal Contusion Injury | Improved motor function and coordination in behavioral tests. | caymanchem.comalzdiscovery.orgnih.govnih.govalzdiscovery.org |

| Mouse T8-T9 Transection | Ameliorated detrusor sphincter dyssynergia and improved bladder compliance. | alzdiscovery.orgnih.gov |

Traumatic Brain Injury Models

Preclinical studies have also evaluated this compound in the context of traumatic brain injury (TBI). In a rat model of TBI involving a controlled cortical impact, treatment with this compound resulted in significantly improved learning and memory outcomes. alzdiscovery.orgalzdiscovery.org In a separate model using mice subjected to repetitive mild TBI, the compound facilitated better recovery of axonal integrity, evidenced by increased axonal number and length. alzdiscovery.orgalzdiscovery.org This structural improvement was accompanied by enhanced cognitive function. alzdiscovery.orgalzdiscovery.org Mechanistically, it has been suggested that this compound decreases neuron death in the hippocampus and cortex following traumatic brain injury. biorxiv.org

Table 3: Summary of this compound Effects in Traumatic Brain Injury Models

| Model | Finding | Reference |

|---|---|---|

| Rat Controlled Cortical Impact | Significantly improved learning and memory outcomes. | alzdiscovery.orgalzdiscovery.org |

| Mouse Repetitive Mild TBI | Resulted in better recovery of axonal integrity (increased number and length). | alzdiscovery.orgalzdiscovery.org |

| Mouse Repetitive Mild TBI | Improved cognitive function. | alzdiscovery.orgalzdiscovery.org |

| General TBI Models | Decreased hippocampal and cortical neuron death. | biorxiv.org |

Protection of Neurogenesis

This compound has been shown to exert protective effects on the process of neurogenesis, the formation of new neurons. In a rat model of Streptococcus pneumoniae meningitis, intranasal administration of this compound for seven days following the initial infection led to an increased proliferation of neuronal precursor cells in the hippocampus. alzdiscovery.org This suggests a potential for the compound to promote the generation of new neurons in the context of brain injury and inflammation. Further studies have highlighted that this compound increases the proliferation and survival of hippocampal neural progenitors. rndsystems.combio-techne.com In a mouse model of traumatic brain injury, this compound was also found to protect neurogenesis. rndsystems.com

Decrease in Hippocampal and Cortical Neuron Death

Preclinical studies have consistently demonstrated the neuroprotective capabilities of this compound by reducing neuronal cell death in the hippocampus and cortex. In a rat model of meningitis, pretreatment with this compound significantly reduced neuronal apoptosis (programmed cell death) and necrosis (cell death due to injury) in both the cortex and hippocampus. alzdiscovery.org Similarly, in a mouse model of traumatic brain injury, this compound administration was reported to decrease both hippocampal and cortical neuron death. biorxiv.org In a mouse model of stroke, treatment with this compound resulted in less brain atrophy and neurodegeneration in the ipsilateral hemisphere. nih.gov Furthermore, in septic mice, this compound treatment restored the number of caspase-3-positive cells, a marker of apoptosis, in the CA1, CA3, and dentate gyrus regions of the hippocampus to levels comparable to healthy mice. alzdiscovery.org

Peripheral Neuropathy and Nerve Injury Models

This compound has shown considerable promise in animal models of peripheral neuropathy and nerve injury. alzdiscovery.orgalzdiscovery.org In a mouse model of cisplatin-induced peripheral neuropathy, a common side effect of chemotherapy, treatment with this compound prevented the decline in peripheral nerve sensation. nih.gov It also alleviated the abnormal morphology of sural nerve fibers and the decrease in fiber area caused by cisplatin. nih.gov The mechanism behind this protection appears to involve the modulation of the RhoA signaling pathway, as this compound reversed the increased RhoA activity induced by cisplatin. nih.gov

In a different model involving unilateral sciatic denervation in mice, this compound treatment for one week significantly reduced the activation of JNK, a protein involved in stress signaling, and attenuated the upregulation of proinflammatory cytokines like IL-6 and TGF-β in the denervated muscle. alzdiscovery.org Furthermore, applying this compound to the injured nerve stump enhanced functional recovery. alzdiscovery.org

Retinopathy Models (e.g., diabetes-induced retinal vascular permeability)

The therapeutic potential of this compound extends to models of retinopathy, particularly those related to diabetes. alzdiscovery.orgalzdiscovery.org In a mouse model of diabetes-induced retinal vascular permeability, oral administration of this compound for four weeks significantly mitigated the expression of pro-nerve growth factor (proNGF), vascular endothelial growth factor (VEGF), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). alzdiscovery.orgnih.gov This treatment also preserved the integrity of the blood-retinal barrier. alzdiscovery.orgnih.gov In a mouse model of retinal ischemia-reperfusion, this compound treatment improved visual function. alzdiscovery.orgalzdiscovery.org

Mitigation of Proinflammatory Mediators (e.g., VEGF, IL-1β, TNF-α)

A key mechanism underlying the beneficial effects of this compound in retinopathy models is its ability to reduce the levels of proinflammatory mediators. alzdiscovery.org In diabetic mice, this compound treatment led to a significant decrease in retinal expression of VEGF. nih.gov Furthermore, it mitigated the diabetes-induced increases in circulatory and retinal levels of TNF-α and IL-1β. nih.govresearchgate.net This anti-inflammatory action was also observed in a rat model of meningitis, where this compound pretreatment decreased the expression of IL-1β and TNF-α in the cortex and hippocampus. alzdiscovery.org In a mouse model of Huntington's disease, this compound diminished increases in plasma levels of TNF-α and IL-1β. alzdiscovery.orgalzdiscovery.org Studies on HIV-1-infected macrophages also showed that this compound significantly suppresses pro-inflammatory cytokines including IL-1β and TNF-α. nih.gov

Preservation of Blood-Retinal Barrier Integrity

The blood-retinal barrier (BRB) is crucial for maintaining a healthy retinal environment, and its breakdown is a hallmark of diabetic retinopathy. nih.gov Preclinical evidence strongly suggests that this compound helps preserve the integrity of this barrier. alzdiscovery.org In a mouse model of diabetes, treatment with this compound preserved BRB integrity by modulating the upregulated p75NTR–RhoA kinase pathway and controlling the effects of VEGF and other proinflammatory mediators. alzdiscovery.orgnih.gov In human retinal endothelial cells, this compound mitigated the proNGF-induced increase in cell permeability and the reduction in tight junction proteins, which are essential for barrier function. nih.govresearchgate.net

Age-Related Conditions (beyond specific neurodegenerative diseases)

This compound has demonstrated benefits in models of age-related conditions that are not classified as specific neurodegenerative diseases. alzdiscovery.orgalzdiscovery.org Aging is associated with the degeneration of basal forebrain cholinergic neurons and cognitive impairment. alzdiscovery.org In aged mice (15-18 months old), oral administration of this compound resulted in a dose-related preservation of these neurons. alzdiscovery.org Even a one-month treatment in older mice (17-18 months) preserved cholinergic cell area, and in very old mice (21-25 months), it increased cell size and neurite length. alzdiscovery.org These findings suggest that this compound may have the potential to prevent and even reverse age-associated degeneration of these crucial neurons. alzdiscovery.org

Post-Stroke Recovery Models

In preclinical models of stroke, this compound dihydrochloride (B599025) has been investigated for its potential to support recovery and mitigate secondary damage following an ischemic event.

Studies in mouse models of stroke show that oral administration of this compound can lessen chronic metabolic changes in the brain. nih.govnih.govresearchgate.net Treatment improved the brain's redox homeostasis by restoring levels of reduced glutathione. nih.govnih.govresearchgate.net Additionally, it counteracted a stroke-induced decrease in glycolysis by elevating levels of acetyl-CoA. nih.govnih.govresearchgate.net

Metabolomic analysis in a mouse model of stroke revealed that two weeks of daily this compound treatment led to higher levels of key neurotransmitters. nih.govnih.govresearchgate.net The compound attenuated the stroke-induced reductions in serotonin (B10506) and acetylcholine (B1216132). nih.gov While dopamine (B1211576) levels were not significantly decreased by the stroke itself, treatment with this compound significantly increased dopamine levels compared to the vehicle-treated group. nih.gov The treatment also mitigated reductions in glutamate. nih.gov

The observed neurochemical and metabolic benefits correlated with significant functional improvements in mouse models of stroke. nih.govnih.gov Treated mice showed improved recovery of motor function, as measured by a ladder test. alzdiscovery.orgnih.govnih.gov They also exhibited enhanced sensorimotor and cognitive abilities in a nest construction test and showed less impulsivity in an open field test. alzdiscovery.orgnih.govnih.gov However, in the same stroke study, the treatment did not lead to improved performance in the Y-maze or novel object recognition tests. alzdiscovery.org

Thirteen weeks after a stroke, mice that received this compound treatment displayed less brain atrophy and neurodegeneration in the ipsilateral hemisphere compared to control groups. nih.govnih.govresearchgate.net This neuroprotective effect included a reduction in tau pathology and less microglial activation in various regions of the affected hemisphere, although it did not alter the chronic inflammatory response within the infarct core itself. alzdiscovery.orgnih.govnih.govresearchgate.net

Table 2: Effects of this compound in Post-Stroke Recovery Models

| Category | Specific Finding | Outcome | Citations |

|---|---|---|---|

| Brain Metabolism | Redox Homeostasis | Restored reduced glutathione. | nih.gov, nih.gov, researchgate.net |

| Glycolysis | Increased acetyl-CoA, offsetting stroke-induced reduction. | nih.gov, nih.gov, researchgate.net | |

| Neurotransmitters | Serotonin, Acetylcholine | Attenuated stroke-induced reductions. | nih.gov, nih.gov, researchgate.net |

| Dopamine | Significantly increased levels compared to vehicle. | nih.gov, nih.gov, researchgate.net | |

| Functional Recovery | Motor Function | Improved performance on ladder test. | nih.gov, nih.gov, alzdiscovery.org |

| Sensorimotor & Cognitive | Improved abilities on nest construction test; less impulsivity. | nih.gov, nih.gov, alzdiscovery.org | |

| Neuroprotection | Brain Structure | Reduced brain atrophy and neurodegeneration. | nih.gov, nih.gov, alzdiscovery.org, researchgate.net |

| Cellular Pathology | Reduced tau pathology and microglial activation. | nih.gov, nih.gov, alzdiscovery.org, researchgate.net |

HIV/FIV Associated Neurodegeneration Models

The potential of this compound dihydrochloride to combat neurodegeneration associated with immunodeficiency viruses has been investigated in models of Feline Immunodeficiency Virus (FIV), which serves as a relevant animal model for Human Immunodeficiency Virus (HIV).

Reduction of Neurodegeneration in Infectious Models

In studies involving cats chronically infected with FIV, treatment with this compound has demonstrated significant neuroprotective effects. nih.govnih.gov These cats, which begin to show signs of neural dysfunction between 12 and 18 months after infection, exhibited improved performance in cognitive tests, such as T-maze and novel object recognition, following a 10-week treatment course with this compound. nih.govalzdiscovery.org This suggests that this compound can prevent the development of cognitive deficits associated with chronic lentiviral infection. nih.gov

The neuroprotective effects of this compound are believed to be mediated through its interaction with the p75 neurotrophin receptor (p75NTR), a key player in neuronal survival and death pathways. nih.govnih.gov By modulating p75NTR signaling, this compound is thought to promote neuronal survival and reduce the inflammatory environment in the central nervous system that contributes to neurodegeneration in HIV/FIV. nih.gov

Table 1: Effects of this compound on Neurobehavioral Outcomes in FIV-Infected Cats

| Parameter | Observation in FIV-Infected, Untreated Animals | Observation in FIV-Infected, this compound-Treated Animals | Reference |

|---|---|---|---|

| T-maze Performance | Signs of neural dysfunction | Prevention of cognitive deficits | nih.govalzdiscovery.org |

| Novel Object Recognition | Signs of neural dysfunction | Normalization of deficits | nih.govalzdiscovery.org |

| Anxiety-like Behavior | Not specified | Reduced | nih.govnih.gov |

Impact on CSF FIV Titers

While this compound treatment did not affect the systemic levels of FIV in the plasma of infected cats, it notably led to a significant reduction in the viral load within the central nervous system. nih.govnih.govalzdiscovery.org Specifically, a log drop in cerebrospinal fluid (CSF) FIV titers was observed in the treated animals. nih.govalzdiscovery.org This finding is particularly important as it indicates that this compound can impact the viral presence in the compartment where neurodegeneration occurs, even without altering the systemic viral load. nih.govmdpi.com Chronic CSF FIV titers in infected cats typically average between 10³ and 10⁴ copies/mL. mdpi.com The reduction of these titers by this compound points to a potential mechanism for its neuroprotective effects, by possibly lessening the direct or indirect viral-induced damage to neurons. nih.gov

Table 2: Virological Outcomes of this compound Treatment in FIV-Infected Cats

| Parameter | Effect of this compound Treatment | Reference |

|---|---|---|

| Systemic (Plasma) FIV Titers | Unaffected | nih.govnih.govalzdiscovery.org |

| Cerebrospinal Fluid (CSF) FIV Titers | Log drop observed | nih.govnih.govalzdiscovery.org |

Parkinson's Disease Models

The neuroprotective potential of this compound has also been explored in cellular models of Parkinson's disease, focusing on the survival of dopaminergic neurons, the primary cell type lost in this condition.

Protection of Dopaminergic Cells from Oxidative Stress-Induced Neurodegeneration

In vitro studies using human dopaminergic neuronal cell lines, such as LUHMES and SH-SY5Y, have shown that this compound can protect these cells from neurotoxins that induce oxidative stress, a key pathological feature of Parkinson's disease. biorxiv.orgbiorxiv.orgcore.ac.uk When these cells were exposed to toxins like 6-hydroxydopamine (6-OHDA) or rotenone, which mimic the neurodegenerative processes in Parkinson's, co-treatment with this compound significantly reduced cell death. biorxiv.orgbiorxiv.org

Specifically, in LUHMES cells treated with 6-OHDA, this compound was found to significantly decrease neuronal death. biorxiv.orgbiorxiv.org This protective effect was associated with the preservation of neurite integrity and a reduction in apoptosis. core.ac.uk Similarly, in a rotenone-induced model using SH-SY5Y cells, this compound mitigated cell death, neuromorphological aberrations, and the accumulation of α-synuclein, a hallmark of Parkinson's disease. researchgate.net The compound also demonstrated an ability to reduce oxidative damage by influencing the expression of genes involved in the antioxidant response. researchgate.net

Table 3: Neuroprotective Effects of this compound in In Vitro Models of Parkinson's Disease

| Cell Model | Neurotoxin | Key Finding with this compound Treatment | Reference |

|---|---|---|---|

| LUHMES cells | 6-hydroxydopamine (6-OHDA) | Significantly reduced neuronal death | biorxiv.orgbiorxiv.org |

| SH-SY5Y cells | Rotenone | Mitigated cell death and α-synuclein accumulation | researchgate.net |

| LUHMES cells | 6-hydroxydopamine (6-OHDA) | Protected against neurite degeneration and reduced apoptosis | core.ac.uk |

Inhibition of p75NTR Cleavage in Dopaminergic Cells

A key mechanism underlying the neuroprotective effects of this compound in Parkinson's disease models appears to be its ability to inhibit the cleavage of the p75 neurotrophin receptor (p75NTR). biorxiv.orgbiorxiv.orgnih.gov Oxidative stress in dopaminergic neurons has been shown to stimulate the proteolytic processing of p75NTR, which can lead to the generation of fragments that promote cell death signaling. biorxiv.orgnih.gov

Studies have demonstrated that treatment with this compound significantly reduces the cleavage of p75NTR induced by oxidative stress in LUHMES cells. biorxiv.orgbiorxiv.org Western blot analyses have confirmed a decrease in p75NTR fragments in cells co-treated with this compound and 6-OHDA. biorxiv.orgbiorxiv.org This inhibition of p75NTR cleavage is a novel function for this compound, particularly in the context of ligand-independent receptor activation driven by oxidative stress. biorxiv.org By preventing the generation of these pro-death fragments, this compound helps to maintain neuronal survival. biorxiv.orgbiorxiv.org

Table 4: Effect of this compound on p75NTR in a Parkinson's Disease Cell Model

| Cell Model | Inducer of p75NTR Cleavage | Effect of this compound on p75NTR | Method of Detection | Reference |

|---|---|---|---|---|

| LUHMES cells | Oxidative stress (6-OHDA) | Significantly reduced p75NTR cleavage | Western Blot | biorxiv.orgbiorxiv.org |

| LUHMES cells | Oxidative stress | Inhibited proteolytic processing | Not specified | biorxiv.org |

Clinical Research and Translation

Phase 2a Clinical Trial in Alzheimer's Disease (NCT03069014)

A significant step in the clinical development of the p75 neurotrophin receptor (p75NTR) modulator, LM11A-31, was a Phase 2a clinical trial identified as NCT03069014. nih.govclinicaltrials.gov This prospective, multi-center, double-blind, placebo-controlled, randomized study was designed as an exploratory trial to evaluate the compound in patients with mild to moderate Alzheimer's disease (AD). clinicaltrials.govgrantome.com The trial enrolled 242 participants who were administered either a placebo or one of two different doses of this compound twice daily via oral capsules for a period of 26 weeks. news-medical.netresearchgate.netnih.gov The study aimed to provide a foundation for later-stage trials by assessing safety, feasibility, and a range of exploratory endpoints. clinicaltrials.gov

The primary objective of the NCT03069014 trial was to establish the safety and tolerability profile of this compound in individuals with mild to moderate Alzheimer's disease. nih.govnih.gov The study successfully met this primary endpoint. news-medical.netresearchgate.net An independent Data Safety Monitoring Board reviewed the primary outcomes and concluded that this compound is sufficiently safe and tolerable to proceed with larger-scale clinical trials. nih.gov The assessment of safety and tolerability was a critical hurdle for this first-in-class therapeutic agent targeting the p75NTR receptor in a human population with the disease. nih.gov

While the trial's primary focus was on safety, it included a comprehensive set of secondary and exploratory outcome domains to investigate the compound's effects on the underlying pathology of Alzheimer's disease. nih.govnih.gov These analyses revealed significant differences between the drug and placebo groups, suggesting that this compound may slow the progression of key pathophysiological features of AD. researchgate.net

Analysis of cerebrospinal fluid (CSF) provided molecular-level insights into the effects of this compound. The study found that the compound had a profound impact on several AD-related biomarkers. news-medical.net Treatment with this compound led to a reduction in Alzheimer's-related elevations of amyloid-beta 40 (Aβ40) and amyloid-beta 42 (Aβ42) in the CSF when compared to the placebo group. news-medical.net

Furthermore, the trial demonstrated positive changes in biomarkers related to synaptic health and inflammation. alzdiscovery.org There was a notable decrease in the median yearly percent change for the presynaptic biomarker Synaptosomal-Associated Protein 25 (SNAP25) and a reduction in the postsynaptic biomarker neurogranin (B1177982). news-medical.netnih.gov These findings suggest that this compound may slow the loss of both presynaptic and postsynaptic connections. news-medical.net Additionally, the compound was observed to reduce the longitudinal increases in YKL-40, a marker associated with neuroinflammation. news-medical.net

Table 1: Summary of Cerebrospinal Fluid (CSF) Biomarker Changes

| Biomarker Category | Specific Biomarker | Observed Effect of this compound |

|---|---|---|

| Amyloid Pathology | Aβ40, Aβ42 | Reduction in AD-related elevations news-medical.net |

| Synaptic Damage | SNAP25 (presynaptic) | Decrease in median yearly percent change news-medical.netnih.gov |

| Neurogranin (postsynaptic) | Drop in biomarker levels news-medical.netnih.gov |

Neuroimaging techniques were employed to assess structural and metabolic changes in the brain. alzdiscovery.org Structural magnetic resonance imaging (MRI) revealed that participants receiving this compound experienced reduced gray matter loss in the frontal operculum and posterior parietal cortex. news-medical.net

In addition to structural changes, fluorodeoxyglucose positron-emission tomography (FDG-PET) scans showed a reduction in glucose metabolic decline in several key brain regions. news-medical.netalzdiscovery.org These areas included the entorhinal cortex, temporal cortex, hippocampus, insula, and prefrontal cortex. news-medical.net Translocator protein (TSPO)-PET is another imaging technique used to quantify neuroinflammation by identifying activated microglia, although it was not explicitly detailed as an outcome in the initial trial reports. rsna.org

Table 2: Summary of Imaging Biomarker Findings

| Imaging Modality | Biomarker | Observed Effect of this compound | Brain Regions Affected |

|---|---|---|---|

| Structural MRI | Gray Matter Volume | Reduced loss of gray matter news-medical.netnih.gov | Frontal operculum, posterior parietal cortex news-medical.net |

As part of the exploratory analysis, the trial included assessments of cognitive function. nih.gov However, over the 26-week duration of the study, no significant effect of this compound on cognitive tests was observed when compared to the placebo group. nih.govresearchgate.netnih.gov The cognitive measures used included the Mini-Mental State Examination (MMSE) and the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog-13). news-medical.net

The findings from the Phase 2a trial suggest that modulating the p75NTR pathway with this compound can impact the fundamental biology of Alzheimer's disease. nih.govnih.gov While the 26-week study did not demonstrate a change in cognitive endpoints, the significant and positive effects on a range of CSF and imaging biomarkers are consistent with the hypothesis that this compound slows the progression of AD's underlying pathophysiology. nih.govresearchgate.netnih.gov

The collective results indicate that targeting the p75NTR receptor is a promising therapeutic strategy. news-medical.netnih.gov The positive biomarker data, coupled with the successful safety and tolerability profile, provide a strong rationale for further investigation of this compound in larger and longer-duration clinical trials to more definitively assess its potential to slow or prevent neurodegeneration in Alzheimer's disease. nih.govnih.govnih.gov

Exploratory Outcomes and Biomarker Changes

Future Clinical Development

The promising results from early-phase clinical research with this compound dihydrochloride (B599025) have laid the groundwork for its continued investigation as a potential therapeutic agent. The future clinical development of this compound will likely focus on more extensive trials to confirm its efficacy and further establish its role in treating neurodegenerative diseases.

Rationale for Larger and Longer-Duration Trials

The progression to larger and longer-duration clinical trials for this compound is supported by the findings of a 26-week, randomized, placebo-controlled, double-blinded Phase 2a trial involving 242 participants with mild to moderate Alzheimer's disease (AD). nih.govd-nb.info This trial successfully met its primary endpoint of safety and tolerability, demonstrating that the compound is well-tolerated in this patient population. nih.govd-nb.infonews-medical.net The favorable safety profile is a crucial prerequisite for advancing to more extensive Phase 3 trials. nih.govucsd.edu

While the Phase 2a study showed significant and favorable changes in cerebrospinal fluid (CSF) and imaging biomarkers, there was no significant effect on cognitive tests. nih.govd-nb.info This outcome is not unexpected for a trial of a relatively short duration. It is hypothesized that a longer treatment period is necessary to determine if the observed positive effects on underlying disease pathology will translate into measurable cognitive benefits. researchgate.net Therefore, future trials with extended treatment periods are warranted to fully assess the potential of this compound to slow cognitive decline. researchgate.net

The encouraging biomarker data, which suggest a slowing of the pathophysiological features of AD, provide a strong rationale for these larger and more extended studies. nih.govd-nb.info

Potential as a Disease-Modifying Therapy

This compound has demonstrated significant potential as a disease-modifying therapy for Alzheimer's disease by targeting the p75 neurotrophin receptor (p75NTR). nih.govalzheimersnewstoday.com This receptor is involved in degenerative pathways in the brain. nih.gov Preclinical studies have shown that modulation of p75NTR by this compound can mitigate synaptic loss induced by both amyloid and tau pathology. d-nb.info

The Phase 2a trial provided clinical evidence supporting this disease-modifying potential. Participants treated with this compound showed significant reductions in several key AD-related biomarkers in the cerebrospinal fluid. nih.govalzheimersnewstoday.com

| Biomarker Category | Specific Biomarker | Observed Effect with this compound |

|---|---|---|

| Amyloid-Related | Aβ40 | Reduced levels compared to placebo |

| Aβ42 | Reduced levels compared to placebo | |

| Synaptic Damage | SNAP25 (presynaptic) | Slowed increase compared to placebo |

| Neurogranin (postsynaptic) | Slowed increase compared to placebo | |

| Inflammation | YKL-40 | Reduced longitudinal increases |

Furthermore, brain imaging results from the trial were consistent with a disease-modifying effect. Patients receiving this compound exhibited reduced gray matter loss in specific brain regions and a slower decline in glucose metabolism in areas of the brain affected by Alzheimer's disease. nih.govalzheimersnewstoday.com These findings suggest that this compound may counteract the underlying brain damage caused by the disease. nih.gov By promoting neuronal survival and strengthening brain connections, this compound addresses the fundamental pathology of neurodegeneration. nih.gov

Considerations for Patient Subpopulations

The initial Phase 2a clinical trial of this compound focused on a patient population with mild to moderate Alzheimer's disease. nih.govd-nb.info This provides a foundational understanding of the compound's effects in this broad group. However, future clinical development should include considerations for more specific patient subpopulations to better understand the potential efficacy and target population for this compound.

Future trials could benefit from stratifying patients based on baseline biomarker profiles. For instance, individuals with higher levels of specific inflammatory or synaptic damage markers might exhibit a more pronounced response to this compound's mechanism of action. Investigating the effects of the compound in patients at earlier stages of the disease, such as mild cognitive impairment (MCI), will also be crucial. clinicaltrials.gov Early intervention with a neuroprotective agent like this compound could potentially delay the onset of dementia.

Moreover, the role of genetic factors, such as Apolipoprotein E (APOE) genotype, in treatment response should be a key area of investigation in future studies. As the understanding of Alzheimer's disease continues to evolve, identifying the patient subpopulations most likely to benefit from p75NTR modulation will be a critical step in the clinical development of this compound.

Methodological Considerations in Lm11a 31 Dihydrochloride Research

In Vitro Experimental Methodologies

In vitro studies provide a foundational understanding of how LM11A-31 dihydrochloride (B599025) interacts with specific cell types and molecular targets. These experiments allow for the detailed examination of cellular and subcellular processes in a controlled environment.

A diverse range of cell culture models has been employed to investigate the effects of this compound. Hippocampal neuronal cultures are frequently used due to the hippocampus's critical role in memory and its vulnerability in neurodegenerative diseases like Alzheimer's. nih.gov Studies have also utilized oligodendrocytes to explore the compound's potential in promoting myelination and neuronal repair. alzdiscovery.org Furthermore, Lund Human Mesencephalic (LUHMES) cells, a dopaminergic neuronal cell line, have served as a valuable model for studying neurodegenerative processes. biorxiv.orgscielo.brnih.govnih.govcreative-biolabs.com The compound's impact on inflammatory responses has been investigated using macrophage cell cultures. nih.govnih.gov Feline choroid plexus macrophages have also been used in related research contexts.

| Cell Culture Model | Area of Investigation | Key Findings |

|---|---|---|

| Hippocampal Neuronal Cultures | Neuroprotection, Neurite Dystrophy | This compound has been shown to prevent amyloid-β-induced degeneration and reduce neuritic dystrophy. nih.govplos.org |

| Oligodendrocytes | Myelination, Cell Survival | The compound increased the number of surviving oligodendrocytes and myelinated axons in models of spinal cord injury. alzdiscovery.org |

| LUHMES Cells | Neuroprotection against Oxidative Stress | This compound conferred protection against neurodegeneration induced by oxidative stress. biorxiv.org |

| Macrophages | Anti-inflammatory Effects, HIV-1 Replication | This compound was found to suppress HIV-1 replication and inflammatory responses. nih.govnih.gov |

To quantify the effects of this compound on cellular health, researchers employ a variety of assays. Assays for cell viability measure the proportion of live, healthy cells in a population, often by assessing metabolic activity or ATP content. cellsignal.com For instance, studies have shown that this compound treatment can improve cell viability in the face of neurotoxic insults. xiahepublishing.com

Apoptosis, or programmed cell death, is a key process in neurodegeneration. Assays that measure the levels of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Akt are used to determine a compound's effect on this pathway. researchgate.net Research has demonstrated that this compound can suppress the expression of Bax and restore levels of Akt, indicating a pro-survival effect. researchgate.net Furthermore, the compound has been found to inhibit signaling pathways, including the activation of GSK3β, cdk5, and JNK, that are associated with Aβ-induced degeneration. plos.org

A crucial aspect of understanding this compound's mechanism is to characterize its interaction with its molecular target, the p75 neurotrophin receptor (p75NTR). Receptor binding assays have confirmed that this compound interacts with p75NTR but not with TrkA. alzdiscovery.orgalzdiscovery.org It has been shown to compete with the binding of pro-nerve growth factor (proNGF) to p75NTR. plos.orgresearchgate.net

To investigate the downstream consequences of this binding, immunoblotting is a commonly used technique. This method allows for the detection and quantification of specific proteins involved in signaling cascades. Through immunoblotting, it has been demonstrated that this compound modulates p75NTR-mediated signaling pathways. The compound has been shown to activate pro-survival pathways such as those involving Akt and NFκB, while inhibiting degenerative signaling pathways. plos.org

In Vivo Experimental Methodologies

In vivo studies are essential for evaluating the therapeutic potential of this compound in a whole-organism context, taking into account factors like bioavailability and metabolism.

A variety of animal models are used to mimic human diseases and injuries. In the context of Alzheimer's disease (AD), transgenic mouse models that overexpress amyloid precursor protein and presenilin 1 (AβPP/PS1) or APPL/S mice are frequently used. nih.govalzdiscovery.orgalzdiscovery.org These models develop key pathological features of AD, such as amyloid plaques and cognitive deficits. Research has also utilized tauopathy models, such as the PS19 mouse, which exhibits neurofibrillary tangles composed of hyperphosphorylated tau protein. alzdiscovery.org

For studying physical trauma to the nervous system, spinal cord injury models, often created by contusion injuries in mice, are employed. alzdiscovery.orgalzdiscovery.org Stroke models are also utilized to investigate the neuroprotective effects of this compound in the context of ischemic brain injury. researchgate.netnih.gov The compound has demonstrated beneficial effects across these diverse animal models, suggesting a broad therapeutic potential. alzdiscovery.orgalzdiscovery.org

| Animal Model | Disease/Injury Modeled | Key Findings with this compound |

|---|---|---|

| AβPP/PS1 and APPL/S Mice | Alzheimer's Disease | Reduced neuritic dystrophy and prevented cognitive deficits. alzdiscovery.orgplos.org |

| PS19 Mice | Tauopathy | Extended lifespan. alzdiscovery.org |

| Spinal Cord Injury Models | Spinal Cord Injury | Increased survival of oligodendrocytes and myelinated axons, and reduced cell death. alzdiscovery.org |

| Stroke Models | Ischemic Stroke | Attenuated brain damage and BBB leakage. researchgate.net |

To determine if the cellular and molecular effects of this compound translate into functional improvements, a battery of behavioral tests are conducted. The Morris water maze is a classic test of spatial learning and memory, where rodents must learn the location of a hidden platform in a pool of water. einsteinmedneuroscience.orgstanford.eduresearchgate.netcreative-bioarray.comnih.gov The novel object recognition test assesses recognition memory based on the innate tendency of rodents to explore a novel object more than a familiar one. einsteinmedneuroscience.orgstanford.eduresearchgate.netcreative-bioarray.comnih.gov

The open-field test can be used to assess general locomotor activity and anxiety-like behavior. For evaluating motor function and coordination, especially in models of spinal cord injury, the ladder test is employed. In studies using AD mouse models, this compound treatment has been shown to prevent deficits in the novel object recognition and Y-maze tasks. alzdiscovery.org

Histopathological and Immunostaining Techniques

In the investigation of this compound dihydrochloride's effects at the cellular level, histopathological and immunostaining techniques are fundamental. These methods allow for the direct visualization and quantification of pathological features and cellular responses to the compound within tissue samples. Key applications in this compound research include the assessment of microglial activation and the evaluation of cholinergic neurite integrity.

Microglial Activation Assessment via TSPO/Iba1:

Microglia, the resident immune cells of the central nervous system, become activated in response to pathological stimuli, a hallmark of neuroinflammation. nih.govmdpi.comsemanticscholar.org The 18 kDa translocator protein (TSPO) is upregulated in activated microglia and serves as a valuable biomarker for neuroinflammation. nih.govresearchgate.netnih.govalzdiscovery.orgnih.gov Ionized calcium-binding adapter molecule 1 (Iba1) is another protein specifically expressed in microglia and is commonly used as a marker for their identification and to assess their activation state. nih.govresearchgate.net

Cholinergic Neurite Staining:

The degeneration of cholinergic neurons and their neurites is a significant pathological feature in conditions like Alzheimer's disease. alzdiscovery.orgplos.orgnih.gov Immunohistochemical staining for choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for acetylcholine (B1216132) synthesis, is employed to visualize and quantify the extent of cholinergic neurite dystrophy. researchgate.net